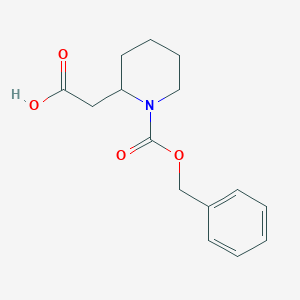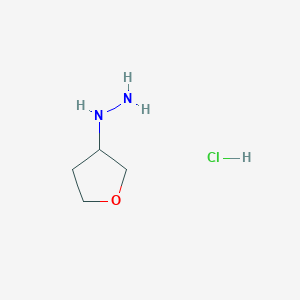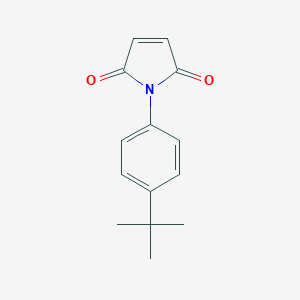
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione, also known as 4-TBP, is a chemical compound that belongs to the family of pyrrole-2,5-diones. It is a yellow crystalline powder that is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has been found to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione in lab experiments is its high purity and stability. Additionally, 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione. Finally, the synthesis of new derivatives of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione may lead to the development of new compounds with improved properties for various applications.
Conclusion:
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is a chemical compound that has various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione may lead to the development of new drugs and compounds with improved properties for various applications.
Synthesemethoden
The synthesis of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is a multi-step process that involves the reaction of 4-tert-butylphenylhydrazine with maleic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has various scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDJXEMIAHBMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369703 |
Source


|
| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)pyrrole-2,5-dione | |
CAS RN |
1084-26-0 |
Source


|
| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

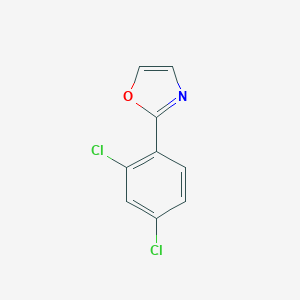
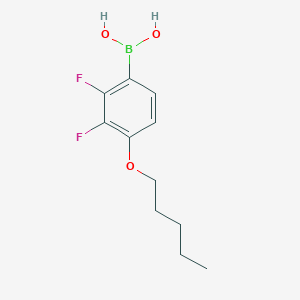
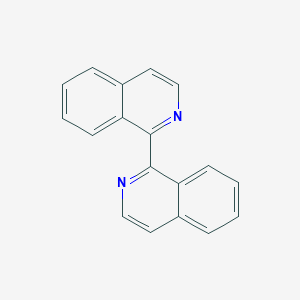
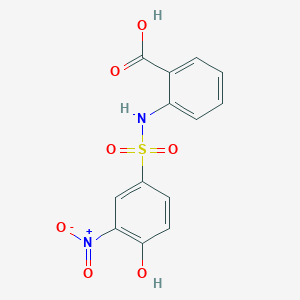

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
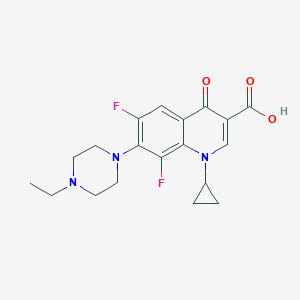
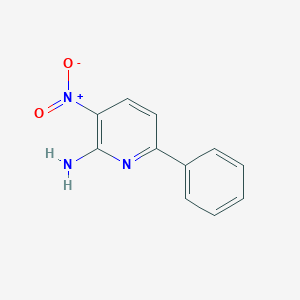

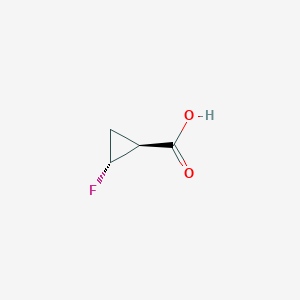
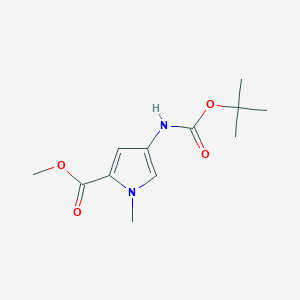
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
